

chemical formula and structure of methyltrimethoxysilane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methoxysilane*

Cat. No.: *B1618054*

[Get Quote](#)

An In-Depth Technical Guide to **Methyltrimethoxysilane**

Introduction

Methyltrimethoxysilane (MTMS) is an organosilicon compound with the formula $\text{CH}_3\text{Si}(\text{OCH}_3)_3$.^[1] It is a versatile and widely used chemical precursor in materials science and chemical synthesis, valued for its unique bifunctional nature. The molecule features a stable, non-hydrolyzable silicon-methyl bond and three hydrolyzable methoxy groups. This structure allows MTMS to act as a crucial building block for silicone (polysiloxane) networks, a coupling agent to bridge organic and inorganic materials, and a surface modifier to impart hydrophobicity.^{[2][3]}

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the chemical and physical properties, synthesis, reactivity, applications, and experimental protocols related to methyltrimethoxysilane.

Chemical Identity and Structure

Methyltrimethoxysilane is a colorless, free-flowing liquid with a mild, alcohol-like odor.^{[1][4][5]} Structurally, the central silicon atom is bonded to one methyl group and three methoxy groups in a tetrahedral geometry, often described as sp^3 hybridized.^[1]

Identifier	Value
IUPAC Name	Trimethoxy(methyl)silane ^{[1][6]}
Chemical Formula	C ₄ H ₁₂ O ₃ Si ^[1]
CAS Number	1185-55-3 ^{[1][6]}
Molar Mass	136.22 g/mol ^{[1][6]}
SMILES	CO--INVALID-LINK--(OC)OC ^{[1][6]}
InChI Key	BFXIKLCIZHOAAZ-UHFFFAOYSA-N ^{[1][7]}

Physicochemical Properties

The physical and chemical properties of methyltrimethoxysilane are summarized in the table below. It is a flammable liquid that is sensitive to moisture.^{[4][8]} While it is miscible with many standard organic solvents like alcohols and hydrocarbons, it reacts with water.^[8]

Property	Value
Appearance	Colorless, clear liquid ^{[1][8]}
Density	0.955 g/cm ³ at 25 °C ^[1]
Boiling Point	102–104 °C ^[1]
Melting Point	-50 °C ^[9]
Flash Point	~11-12 °C ^{[5][10]}
Refractive Index (n ²⁰ /D)	1.371 ^[8]
Vapor Pressure	3.1 kPa at 20 °C (calculated)
Water Solubility	Reacts (hydrolyzes) ^{[1][4]}

Synthesis of Methyltrimethoxysilane

The industrial preparation of methyltrimethoxysilane is primarily achieved through the alcoholysis of methyltrichlorosilane with methanol.^[1] This nucleophilic substitution reaction

proceeds readily, yielding methyltrimethoxysilane and hydrogen chloride (HCl) as a byproduct.

[1][11]

Reaction: $\text{CH}_3\text{SiCl}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{Si}(\text{OCH}_3)_3 + 3 \text{HCl}$ [1]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a method for preparing methyltrimethoxysilane from methyltrichlorosilane and methanol.[12]

- Reaction Setup: Equip a mixing reactor with a dropping funnel, a reflux condenser, and a mechanical stirrer. The reactor outlet should be connected to a system to scrub the HCl gas byproduct.
- Charging the Reactor: In a typical procedure, methyltrichlorosilane and methanol are introduced into the reactor. One patented method describes adding them in a molar ratio of approximately 1:1.01 at 20°C.[12]
- Reaction Execution: The reactants are added slowly. For instance, at a controlled rate of 20 kg/hour .[12] The reaction temperature is maintained around 75°C.[12] During the reaction, HCl gas is evolved and removed via the reflux condenser.[12]
- Reaction Completion: The reaction is driven to completion by allowing the temperature to rise to the boiling point of methyltrimethoxysilane (approx. 104°C) and holding it there for about one hour.[12]
- Workup:
 - After cooling to room temperature, the crude product is neutralized. This can be achieved by adding a sodium methoxide solution until the pH reaches 6-8.[12][13]
 - The precipitated sodium chloride salt is removed by filtration.[13]
- Purification: The filtrate, which is the crude methyltrimethoxysilane, is purified by atmospheric distillation. The final product is collected at approximately 103-104°C.[12]

Chemical Reactivity: Hydrolysis and Condensation

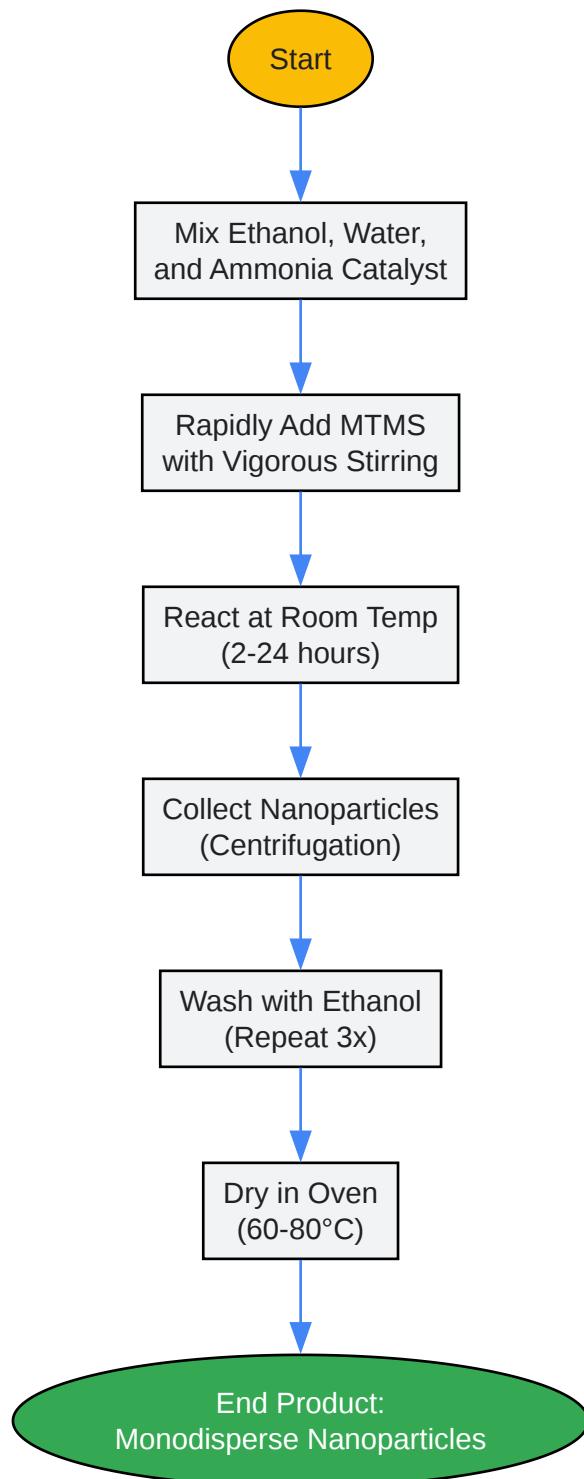
The utility of methyltrimethoxysilane stems from the reactivity of its methoxy groups, which undergo hydrolysis in the presence of water to form silanol (Si-OH) groups and methanol.[3] These silanol intermediates are highly reactive and subsequently undergo condensation reactions with other silanols or methoxy groups to form stable siloxane (Si-O-Si) bonds, leading to the creation of oligomers and, ultimately, a cross-linked polysiloxane network.[14]

The hydrolysis and condensation process can be catalyzed by either acids or bases.[1]

- Under acidic conditions, the rate of successive hydrolysis steps decreases with each step.[1]
- Under basic conditions, the rate of successive hydrolysis steps increases with each step.[1]

[Click to download full resolution via product page](#)

Caption: Hydrolysis and condensation pathway of methyltrimethoxysilane.


Experimental Protocols for Applications

Protocol 1: Synthesis of Monodisperse Methylsilsesquioxane Nanoparticles

This protocol is based on the Stöber method for synthesizing monodisperse silica nanoparticles, adapted for methyltrimethoxysilane.[14]

- Materials:
 - Methyltrimethoxysilane (MTMS, ≥98%)
 - Ethanol (absolute, ≥99.8%)
 - Ammonia solution (28-30% in water)
 - Deionized water

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the desired volumes of ethanol and deionized water.
- Catalyst Addition: Add the specified volume of ammonia solution to the ethanol-water mixture and stir for 5-10 minutes to ensure a homogeneous solution.
- Precursor Addition: While stirring vigorously, rapidly add the required volume of **methyltrimethoxysilane** (MTMS) to the reaction mixture.
- Reaction: Allow the reaction to proceed at room temperature with continuous stirring. The solution will become turbid as the nanoparticles form and grow. The reaction time can range from 2 to 24 hours, depending on the desired particle size.
- Purification:
 - Collect the nanoparticles by centrifugation (e.g., 8000 rpm for 15 minutes).
 - Discard the supernatant.
- Washing:
 - Resuspend the nanoparticle pellet in fresh ethanol.
 - Centrifuge again to collect the particles.
 - Repeat the washing step at least three times to remove residual reactants and catalyst.
[14]
- Drying: Dry the purified nanoparticles in an oven at 60-80°C overnight to obtain a fine, white powder.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for nanoparticle synthesis using MTMS.

Protocol 2: Direct Amidation of Carboxylic Acids

Methyltrimethoxysilane has been demonstrated as an effective reagent for the direct amidation of carboxylic acids with amines, offering a safe and inexpensive alternative to other methods.[15][16]

- Materials:
 - Carboxylic acid
 - Amine
 - Methyltrimethoxysilane (MTMS)
 - Toluene (or other suitable solvent)
 - Tetrahydrofuran (THF)
 - Aqueous NaOH solution
- Reaction Setup: To a solution of the carboxylic acid (1 equivalent) and amine (1-1.2 equivalents) in a suitable solvent like toluene, add MTMS (2.5 equivalents).
- Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LCMS until the starting material is consumed.
- Workup - Method A (Aqueous Base):
 - Evaporate the reaction mixture to remove the solvent and volatile byproducts.[16]
 - Dissolve the residue in a mixture of THF and aqueous NaOH solution and stir for 1 hour. This step hydrolyzes any remaining MTMS and siloxane byproducts.[16]
 - Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with an aqueous acid solution (to remove any unreacted amine), followed by brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure amide product.[16]

- **Workup - Method B (Crystallization for Secondary Amides):** For many secondary amides, the pure product can be obtained by simply allowing the reaction mixture to cool, whereupon the amide crystallizes and can be collected by filtration.[15][16]

Applications

The unique properties of MTMS make it a valuable component in a wide range of applications:

- **Crosslinking Agent:** It is a key crosslinker in the production of silicone resins and condensation-curing silicone rubbers (RTV).[2][8]
- **Surface Treatment:** MTMS is used to render surfaces of materials like mineral fillers, glass, and pigments water-repellent (hydrophobic).[2][8][17] This is critical for improving the performance of paints, coatings, and construction materials.[2]
- **Coupling Agent:** It acts as a bridge between inorganic substrates and organic polymers, enhancing adhesion and improving the mechanical properties of composites.[6]
- **Sol-Gel Processes:** It is an important precursor in sol-gel systems for creating silica-based materials and coatings.[8][18]
- **Aerogel Production:** The compound contributes to the insulating properties of advanced aerogel materials.[19]
- **Chemical Synthesis:** It serves as a reagent in organic synthesis, for example, in the direct amidation of carboxylic acids.[15]

Safety and Handling

Methyltrimethoxysilane is a highly flammable liquid and vapor.[10][20] It causes skin, eye, and respiratory tract irritation.[10] Contact with moisture or water leads to hydrolysis, liberating methanol, which is toxic.[10]

- **Handling:** Use in a well-ventilated area with spark-proof tools and explosion-proof equipment.[21] Ground and bond containers when transferring material.[10] Avoid contact with skin, eyes, and clothing.[10] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and protective clothing.[20]

- Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances such as strong acids and oxidizing agents.[8][10] Keep containers tightly closed as the material is moisture-sensitive.[20]
- Spills: Absorb spills with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[10] Remove all sources of ignition.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyltrimethoxysilane - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbino.com]
- 3. Page loading... [guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. What is Methyltrimethoxysilane - Properties & Specifications [njalchemist.com]
- 6. Methyltrimethoxysilane | C4H12O3Si | CID 14456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Silane, trimethoxymethyl- [webbook.nist.gov]
- 8. Methyltrimethoxysilane | 1185-55-3 [chemicalbook.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. Page loading... [wap.guidechem.com]
- 12. CN101096375A - Method for preparing methyl trimethoxysilane - Google Patents [patents.google.com]
- 13. CN105906661A - Preparation technique of methyltrimethoxy silane - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]

- 16. Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chinacouplingagents.com [chinacouplingagents.com]
- 18. Development of Multifunctional Hybrid Coatings (Mechanically Resistant and Hydrophobic) Using Methyltrimethoxysilane–Diethoxydimethylsilane–Tetraethoxysilane Mixed Systems [mdpi.com]
- 19. lysonchem-materials.com [lysonchem-materials.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. cfmats.com [cfmats.com]
- To cite this document: BenchChem. [chemical formula and structure of methyltrimethoxysilane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1618054#chemical-formula-and-structure-of-methyltrimethoxysilane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com